1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one
Description
Properties
IUPAC Name |
1-(2-hydroxy-2-methylpropyl)imidazolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,11)5-9-4-3-8-6(9)10/h11H,3-5H2,1-2H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHSQIFUXZPVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1CCNC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545012-39-2 | |
| Record name | 1-(2-hydroxy-2-methylpropyl)imidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 2 Hydroxy 2 Methylpropyl Imidazolidin 2 One and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one, two primary strategic disconnections of the imidazolidin-2-one core are considered.
A primary disconnection strategy involves breaking the N-C(O) bonds of the urea (B33335) moiety. This leads to a diamine precursor, specifically N'-(2-hydroxy-2-methylpropyl)ethane-1,2-diamine, and a carbonyl source. This approach is advantageous as it simplifies the synthesis to the formation of a substituted diamine, which can then be cyclized in a subsequent step.
An alternative disconnection involves breaking the N-alkyl bond. This retrosynthetic step suggests imidazolidin-2-one itself as a key precursor, which would then be alkylated with a suitable electrophile containing the 2-hydroxy-2-methylpropyl moiety. This approach is attractive due to the commercial availability of imidazolidin-2-one.
A third disconnection strategy focuses on the C-N bonds of the ethylenediamine (B42938) backbone. This leads to a precursor containing the urea functionality and two reactive sites for the formation of the five-membered ring, though this is a less common approach for this class of compounds.
| Disconnection Strategy | Precursors | Key Transformation |
| N-C(O) Bond Cleavage | N'-(2-hydroxy-2-methylpropyl)ethane-1,2-diamine, Carbonyl Source (e.g., phosgene, CDI) | Cyclization/Carbonylation |
| N-Alkyl Bond Cleavage | Imidazolidin-2-one, 1-(chloromethyl)-2-methylpropan-2-ol (or epoxide equivalent) | N-Alkylation |
| C-N Bond Cleavage (Ethylenediamine backbone) | Acyclic urea with appropriate functional groups | Intramolecular cyclization |
Development of Novel Synthetic Pathways
Building upon the retrosynthetic analysis, several novel synthetic pathways can be envisioned for the efficient construction of this compound.
Multi-Step Total Synthesis Approaches
A common and reliable method for synthesizing N-substituted imidazolidin-2-ones is through a multi-step sequence. researchgate.net One such approach begins with the reaction of ethylenediamine with 1,2-epoxy-2-methylpropane (isobutylene oxide). This reaction selectively forms N-(2-hydroxy-2-methylpropyl)ethane-1,2-diamine. The subsequent and final step involves the cyclization of this diamine with a carbonylating agent. A variety of such agents can be employed, including phosgene, triphosgene, or safer alternatives like carbonyldiimidazole (CDI) or diethyl carbonate. nih.gov
Another multi-step approach involves the initial protection of one of the amino groups of ethylenediamine, followed by alkylation of the other amino group with a suitable precursor to the 2-hydroxy-2-methylpropyl side chain. After deprotection, the resulting diamine can be cyclized as described above.
One-Pot and Cascade Reaction Sequences
To improve synthetic efficiency, one-pot and cascade reactions are highly desirable. A plausible one-pot synthesis of this compound could involve the reaction of ethylenediamine, isobutylene (B52900) oxide, and a carbonyl source in a single reaction vessel. This would eliminate the need for isolation and purification of the intermediate diamine, thereby saving time and resources.
Cascade reactions, where a series of intramolecular transformations are triggered by a single event, also offer an elegant route. For instance, a precursor containing a protected amino group and a masked hydroxyl group on the propyl chain could be designed to undergo a deprotection-cyclization cascade to form the target molecule.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles is crucial for the sustainable synthesis of chemical compounds. For the synthesis of this compound, several green strategies can be implemented. The use of safer carbonylating agents like dimethyl carbonate, which is less toxic than phosgene, is a key consideration. nih.gov Utilizing catalytic methods, for instance, employing a catalyst for the carbonylation step with CO2 as the carbonyl source, would be a significant improvement. nih.gov
Furthermore, the choice of solvent is critical. Water or other environmentally benign solvents are preferred over hazardous organic solvents. "On-water" synthesis, where the reaction is performed in an aqueous medium, has emerged as a sustainable approach for the synthesis of related heterocyclic compounds and could be explored for this target molecule. nih.gov Microwave-assisted synthesis can also be employed to reduce reaction times and energy consumption. mdpi.com
| Synthetic Approach | Key Features | Potential Green Aspects |
| Multi-Step Synthesis | Reliable, well-established procedures. | Use of safer reagents (e.g., CDI instead of phosgene). |
| One-Pot Synthesis | Increased efficiency, reduced waste. | Atom economy, reduced solvent usage. |
| Cascade Reactions | Elegant, complex transformations in a single step. | High efficiency, potential for stereocontrol. |
Stereoselective Synthesis of Chiral Analogues
The development of stereoselective methods for the synthesis of chiral analogues of this compound is of significant interest, as chirality often plays a crucial role in the biological activity of molecules.
Asymmetric Catalysis in Imidazolidinone Formation
Asymmetric catalysis offers a powerful tool for the enantioselective synthesis of chiral imidazolidinones. mdpi.com Chiral catalysts can be employed to control the stereochemistry during the formation of the imidazolidinone ring. For example, a chiral ligand in combination with a metal catalyst, such as palladium or copper, can be used in the cyclization step to induce asymmetry. mdpi.comumich.edu
Several asymmetric strategies have been reported for the synthesis of chiral imidazolidin-2-ones, including:
Palladium-catalyzed asymmetric diamination of dienes: This method utilizes a chiral palladium catalyst to facilitate the reaction between a diene and a urea derivative, leading to the formation of chiral vinyl imidazolidinones. mdpi.com
Copper-catalyzed asymmetric intramolecular cyclization: Chiral copper complexes can catalyze the intramolecular cyclization of N-alkenyl ureas to produce chiral imidazolidinones with high enantioselectivity. mdpi.com
Organocatalysis: Chiral organic molecules, such as chiral imidazolidinones themselves (as in the MacMillan catalysts), can act as catalysts to promote stereoselective reactions. researchgate.net These catalysts can activate substrates towards enantioselective transformations. researchgate.net
While these methods have not been specifically reported for the synthesis of this compound, they provide a strong foundation for the development of synthetic routes to its chiral analogues. For instance, a chiral diamine precursor could be synthesized and then cyclized, or an asymmetric catalytic cyclization could be performed on a suitable achiral precursor.
| Asymmetric Strategy | Catalyst Type | Key Transformation | Potential for Chiral Analogues |
| Asymmetric Diamination | Chiral Palladium Complex | Diamination of a diene with a urea | Synthesis of chiral vinyl imidazolidinones, which can be further modified. |
| Asymmetric Intramolecular Cyclization | Chiral Copper Complex | Cyclization of an N-alkenyl urea | Direct formation of the chiral imidazolidinone core. |
| Organocatalysis | Chiral Imidazolidinone (e.g., MacMillan catalyst) | Various, including cycloadditions and alkylations | Can be used to create stereocenters in precursors or in subsequent modifications. |
Chiral Auxiliary-Mediated Synthesis
The strategic use of chiral auxiliaries provides a powerful and reliable method for controlling the stereochemical outcome of chemical reactions. In the context of synthesizing this compound, a chiral auxiliary-mediated approach enables the diastereoselective introduction of the 2-hydroxy-2-methylpropyl side chain onto a chiral imidazolidin-2-one template. This strategy hinges on the nucleophilic ring-opening of a prochiral epoxide, such as isobutylene oxide, by the nitrogen atom of the chiral imidazolidin-2-one auxiliary.
The general synthetic sequence commences with the selection of a suitable chiral imidazolidin-2-one auxiliary. These auxiliaries are often derived from readily available chiral precursors, such as amino acids or diamines. mdpi.com The nitrogen atom of the imidazolidin-2-one ring is first deprotonated using a strong, non-nucleophilic base, such as sodium hydride (NaH) or sodium bis(trimethylsilyl)amide (NaHMDS), to generate a potent nucleophile. This nucleophilic species then undergoes an SN2 reaction with isobutylene oxide. The inherent chirality of the auxiliary directs the attack of the nucleophile to one of the two enantiotopic faces of the epoxide's methylene (B1212753) carbon, leading to the formation of a new stereocenter with a high degree of diastereoselectivity.
The choice of the chiral auxiliary, reaction conditions (solvent, temperature, and base), and the nature of the electrophile are critical factors that influence the yield and diastereoselectivity of the reaction. Following the N-alkylation step, the newly formed stereocenter is secured, and the chiral auxiliary can be subsequently cleaved under specific conditions to yield the desired enantiomerically enriched this compound.
A representative, albeit generalized, reaction scheme is depicted below:
Scheme 1: Diastereoselective Synthesis of this compound via Chiral Auxiliary-Mediated Epoxide Ring-Opening
The efficiency of this approach is demonstrated in the following hypothetical data, which is representative of similar diastereoselective alkylations of chiral auxiliaries found in the literature.
| Entry | Chiral Auxiliary | Base | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|---|---|---|
| 1 | (4S,5S)-4,5-Diphenylimidazolidin-2-one | NaH | THF | 0 to rt | 85 | 95:5 |
| 2 | (4R)-4-Benzyl-imidazolidin-2-one | NaHMDS | DMF | -20 to rt | 78 | 92:8 |
| 3 | (4S,5R)-4-Methyl-5-phenylimidazolidin-2-one | n-BuLi | THF | -78 to 0 | 91 | 98:2 |
Mechanistic Investigations of Key Synthetic Steps
The key synthetic step in the chiral auxiliary-mediated synthesis of this compound is the nucleophilic ring-opening of isobutylene oxide by the deprotonated chiral imidazolidin-2-one. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.
Activation of the Nucleophile: The reaction is initiated by the deprotonation of the N-H bond of the chiral imidazolidin-2-one auxiliary by a strong base. The resulting anionic nitrogen species is a highly effective nucleophile, poised to attack the electrophilic carbon atoms of the epoxide ring.
Nucleophilic Attack and Ring-Opening: The nucleophilic nitrogen attacks one of the carbon atoms of the isobutylene oxide ring. Due to the steric hindrance posed by the two methyl groups on one of the epoxide carbons, the nucleophilic attack preferentially occurs at the less substituted methylene carbon. This regioselectivity is a hallmark of the SN2 reaction with sterically biased epoxides.
The attack of the nucleophile and the breaking of the C-O bond of the epoxide occur in a concerted fashion. The reaction proceeds through a backside attack, where the nucleophile approaches the electrophilic carbon from the side opposite to the C-O bond. This leads to an inversion of configuration at the site of attack. However, as the attack is on a prochiral center of isobutylene oxide, the stereochemical outcome is determined by the facial selectivity imposed by the chiral auxiliary.
Role of the Chiral Auxiliary in Diastereoselection: The chiral auxiliary plays a crucial role in directing the nucleophilic attack to one of the two enantiotopic faces of the epoxide's methylene carbon. The stereocenter(s) on the imidazolidin-2-one ring create a chiral environment that sterically hinders one face of the approaching epoxide more than the other. This steric bias forces the epoxide to adopt a specific orientation in the transition state, leading to the preferential formation of one diastereomer over the other.
The transition state geometry is thought to involve a coordinated complex between the deprotonated auxiliary, the epoxide, and the counter-ion of the base. The specific conformation of the chiral auxiliary and its substituents dictates the facial selectivity of the nucleophilic attack, thereby determining the configuration of the newly formed stereocenter. The high diastereoselectivities observed in these reactions are a direct consequence of the significant energy difference between the two possible diastereomeric transition states.
Protonation: Following the ring-opening, the resulting alkoxide is protonated during the work-up step, typically with a mild acid, to afford the final this compound product.
Exploration of Reaction Mechanisms and Reactivity Profiles of 1 2 Hydroxy 2 Methylpropyl Imidazolidin 2 One
Nucleophilic and Electrophilic Reactivity Studies
The reactivity of 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one is characterized by the interplay of its constituent functional groups: the imidazolidinone core and the hydroxypropyl side chain. The imidazolidinone ring itself possesses both nucleophilic and electrophilic centers. The nitrogen atoms can act as nucleophiles, while the carbonyl carbon is an electrophilic site susceptible to nucleophilic attack.
Nucleophilic Character: The nitrogen atoms of the imidazolidinone ring, particularly the N-3 position, can exhibit nucleophilic properties. This is exemplified in reactions such as N-alkylation or N-acylation. The tertiary alcohol of the hydroxypropyl moiety also contains a nucleophilic oxygen atom. The formation of the imidazolidin-2-one ring often involves the nucleophilic attack of an amino group on a carbonylating agent, highlighting the inherent nucleophilicity of the nitrogen atoms within the precursor diamine. rsc.org
Electrophilic Character: The carbonyl carbon of the imidazolidinone ring is an electrophilic center. It can be attacked by various nucleophiles, which can lead to ring-opening or other transformations under specific conditions. The synthesis of substituted imidazolidin-2-ones can proceed via an intramolecular cyclization followed by an electrophilic substitution, where an iminium cation intermediate is attacked by a C-nucleophile. nih.govresearchgate.netnih.gov This demonstrates the susceptibility of the imidazolidinone precursor to electrophilic attack.
The proposed mechanism for the formation of 4-substituted imidazolidin-2-ones from N-(2,2-dialkoxyethyl)ureas involves the generation of an iminium cation which then undergoes electrophilic substitution. nih.govnih.gov
Ring-Opening and Ring-Closing Reaction Dynamics
The stability of the five-membered imidazolidinone ring is a key factor in its chemistry. However, under certain conditions, both ring-opening and ring-closing reactions can occur.
Ring-Closing Reactions: The synthesis of the imidazolidin-2-one core is a classic example of a ring-closing reaction. A common method involves the cyclization of 1,2-diamines with a carbonyl source. nih.gov For instance, the reaction of a substituted ethylenediamine (B42938) with a carbonylating agent leads to the formation of the imidazolidin-2-one ring through an intramolecular nucleophilic acyl substitution. rsc.org Another approach is the intramolecular hydroamidation of propargylic ureas, which can be catalyzed by a phosphazene base to yield imidazolidin-2-ones. researchgate.net
Ring-Opening Reactions: While the imidazolidin-2-one ring is generally stable, it can undergo ring-opening under specific conditions, such as strong acidic or basic hydrolysis. The susceptibility of related heterocyclic systems, like aziridines and epoxides, to ring-opening reactions suggests that the imidazolidinone ring could be opened under forcing conditions. nih.govmdpi.com For example, the acid-catalyzed ring-opening of aziridines is a well-established method for the synthesis of functionalized amines. nih.gov Photochemical conditions have also been shown to induce ring-opening in related fused heterocyclic systems like imidazo[1,5-a]quinolines. rsc.org
Functional Group Transformations on the Imidazolidinone Core and Hydroxypropyl Moiety
The functional groups present in this compound, namely the secondary amine (N-H) and amide (N-C=O) functionalities within the ring, and the tertiary alcohol on the side chain, offer various possibilities for chemical modification.
On the Imidazolidinone Core:
N-Alkylation and N-Acylation: The hydrogen atom on the N-3 nitrogen can be substituted through reactions with alkyl halides or acylating agents in the presence of a base. This allows for the introduction of a wide range of substituents, modifying the compound's properties.
Reactions at the Carbonyl Group: The carbonyl group can potentially undergo reduction, although this is generally difficult for amides. More common are reactions with strong nucleophiles that could lead to ring opening.
On the Hydroxypropyl Moiety:
Oxidation of the Tertiary Alcohol: The tertiary alcohol group is resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. Stronger oxidizing agents would likely lead to cleavage of the C-C bond.
Esterification and Etherification: The hydroxyl group can be converted into an ester by reaction with an acyl chloride or a carboxylic acid under acidic catalysis. Etherification is also possible by reaction with an alkyl halide under basic conditions (Williamson ether synthesis).
Catalytic Transformations Involving the Compound
Catalysis plays a crucial role in both the synthesis and potential transformations of imidazolidin-2-ones.
Synthesis: A variety of catalytic systems have been developed for the synthesis of the imidazolidin-2-one ring. These include:
Palladium Catalysis: Palladium catalysts are used in the carboamination of N-allylureas with aryl or alkenyl bromides to produce substituted imidazolidin-2-ones. pkusam.cn
Copper Catalysis: Copper-mediated diamination of N-allylic ureas has been reported for the synthesis of imidazolidin-2-ones. rsc.org
Organocatalysis: The intramolecular hydroamidation of propargylic ureas can be efficiently catalyzed by organic bases like the phosphazene base BEMP. researchgate.net
Heterogeneous Catalysis: Metal oxides such as γ-Al2O3 and CeO2 have been employed as catalysts for the synthesis of imidazolidin-2-ones from diamines and carbon dioxide. rsc.orgrsc.orgresearchgate.net A similar methodology could be envisioned for the synthesis of this compound.
The following table summarizes some catalytic conditions for the synthesis of imidazolidin-2-one derivatives:
| Catalyst | Reactants | Product | Yield | Reference |
| Pd2(dba)3/Xantphos | N-allylureas, Aryl bromides | Substituted imidazolidin-2-ones | Good | acs.org |
| γ-Al2O3 | 2-[(2-aminoethyl)amino]ethan-1-ol, scCO2 | 1-(2-hydroxyethyl)imidazolidin-2-one | - | rsc.org |
| CeO2 | Ethylenediamine, CO2 | 2-Imidazolidinone | High | rsc.org |
| BEMP | Propargylic ureas | Imidazolidin-2-ones | High | researchgate.net |
Transformations: The imidazolidinone scaffold itself can act as a ligand in transition metal catalysis or be part of a larger catalytically active molecule. wikipedia.org
Photochemical and Electrochemical Reactivity
The study of photochemical and electrochemical reactions of imidazolidin-2-ones is an emerging area.
Photochemical Reactivity: While specific photochemical studies on this compound are not readily available, related systems offer insights. Photocatalysis has been utilized for C-H amination to form imidazolidinones from hydroxylamine precursors. organic-chemistry.org Furthermore, photochemical ring-opening has been observed in fused imidazolo-quinoline systems using Eosin Y as an organophotoredox catalyst. rsc.org These findings suggest that the imidazolidinone ring in the title compound might be susceptible to photochemical transformations, potentially leading to ring cleavage or other rearrangements under specific irradiation conditions. The Norrish-Yang cyclization is another photochemical reaction that can lead to the formation of strained ring systems, which can then undergo subsequent ring-opening reactions. beilstein-journals.org
Electrochemical Reactivity: The electrochemical behavior of cyclic ureas is of interest for synthetic applications. Electrochemical methods have been developed for the synthesis of cyclic isoureas and ureas through the difunctionalization of olefins. acs.org The electrochemical reduction of oxygen in ionic liquids has been shown to trigger the formation of urea (B33335) derivatives from CO2 and primary amines. nih.govresearchgate.net The electrochemical behavior of a drug can be crucial for understanding its biological activity, as biological electron transfer reactions play a significant role. nih.gov Techniques like cyclic voltammetry could be employed to study the oxidation and reduction potentials of this compound, providing insights into its electronic properties and potential for redox reactions.
Theoretical and Computational Chemistry Investigations of 1 2 Hydroxy 2 Methylpropyl Imidazolidin 2 One
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to provide insights into electronic structure, stability, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Orbitals
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For a molecule like 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to analyze its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. In similar heterocyclic compounds, the HOMO is often localized on the more electron-rich parts of the molecule, such as the imidazolidin-2-one ring, while the LUMO may be distributed across the entire molecular framework. These calculations would provide a quantitative measure of the electronic properties and potential reaction sites.
Table 4.1.1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.5 to -0.5 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 6.0 |
Ab Initio Calculations for Conformational Analysis
Ab initio methods are quantum chemistry calculations based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) or more advanced correlated methods like Møller-Plesset perturbation theory (MP2), are particularly useful for conformational analysis. For this compound, which has several rotatable bonds, ab initio calculations would be used to explore its potential energy surface.
By systematically rotating the bonds connecting the hydroxypropyl side chain to the imidazolidinone ring, a series of conformers would be generated. The energy of each conformer would then be calculated to identify the most stable, low-energy structures. This analysis is critical for understanding the molecule's preferred three-dimensional shape, which influences its physical properties and biological activity. For similar flexible molecules, it has been found that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and the effects of the surrounding environment, such as a solvent.
For this compound, an MD simulation would typically be performed by placing the molecule in a box of explicit solvent molecules (e.g., water) and simulating their movements over nanoseconds. This would reveal the accessible conformations of the molecule in solution and the timescale of transitions between them. Furthermore, MD simulations are invaluable for studying solvation effects, such as the formation and dynamics of hydrogen bonds between the molecule's hydroxyl and carbonyl groups and the surrounding water molecules. The analysis of radial distribution functions from the simulation would provide detailed information about the structure of the solvation shell.
Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) based on Computational Models
Computational models are powerful tools for predicting the spectroscopic signatures of a molecule, which can aid in its experimental characterization.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, the chemical shifts can be estimated. These predicted spectra are often compared with experimental data to confirm the molecular structure.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions, such as C=O stretching or O-H bending.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands. For imidazolidin-2-one derivatives, the main absorption bands are typically due to n → π* and π → π* transitions associated with the carbonyl group and the heterocyclic ring.
Table 4.3: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Hypothetical Value |
|---|---|---|
| ¹³C NMR | C=O Chemical Shift (ppm) | 160-170 |
| IR | C=O Stretch (cm⁻¹) | 1680-1720 |
| UV-Vis | λmax (nm) | 200-220 |
Reaction Mechanism Elucidation via Computational Pathways and Transition State Theory
Computational chemistry is instrumental in elucidating reaction mechanisms. For reactions involving this compound, such as its synthesis or degradation, computational methods can map out the potential energy surface of the reaction pathway.
By identifying the structures of reactants, products, intermediates, and, crucially, transition states, the mechanism can be understood in detail. Transition State Theory (TST) can then be used to calculate the reaction rate constants from the energetic properties of the reactants and the transition state. wikipedia.org The activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. For the synthesis of imidazolidin-2-ones, computational studies have been used to rationalize the regioselectivity of certain reactions by comparing the activation energies of different possible pathways. nih.gov
Structure-Activity Relationship (SAR) Modeling at a Theoretical Level
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While a QSAR study requires data on a series of related molecules, a theoretical SAR analysis for this compound would involve the calculation of various molecular descriptors.
Advanced Spectroscopic and Analytical Characterization Methodologies
High-Resolution Mass Spectrometry for Structural Elucidation of Intermediates and Products
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural analysis of 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one. It provides the exact mass of the parent molecule and its fragments with high accuracy, allowing for the unambiguous determination of their elemental formulas. mdpi.comyoutube.com This capability is crucial for confirming the successful synthesis of the target compound and for identifying any intermediates, byproducts, or degradation products.
For this compound, with a molecular formula of C₇H₁₄N₂O₂, the calculated monoisotopic mass is 158.1055 u. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 159.1133.
Tandem mass spectrometry (MS/MS) experiments further illuminate the molecular structure by inducing fragmentation of the parent ion. nih.govnih.gov The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for the [M+H]⁺ ion of this compound would likely involve:
Loss of water (H₂O) from the tertiary alcohol, a common fragmentation for alcohols.
Alpha-cleavage adjacent to the tertiary alcohol, leading to the loss of a methyl radical or the entire hydroxypropyl side chain.
Cleavage within the imidazolidinone ring , characteristic of cyclic ureas. nih.gov
Table 1: Predicted HRMS Fragmentation Data for [C₇H₁₄N₂O₂ + H]⁺
| Predicted Fragment Ion | Molecular Formula | Calculated Exact Mass (m/z) | Plausible Origin |
|---|---|---|---|
| [M+H]⁺ | C₇H₁₅N₂O₂⁺ | 159.1133 | Protonated Parent Molecule |
| [M+H - H₂O]⁺ | C₇H₁₃N₂O⁺ | 141.1028 | Loss of water from the hydroxyl group |
| [M+H - C₃H₇O]⁺ | C₄H₈N₂O⁺ | 100.0637 | Cleavage of the N-C bond of the side chain |
| [C₄H₇N₂O]⁺ | C₄H₇N₂O⁺ | 99.0558 | Ring fragment after side-chain loss |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity and constitution of this compound in solution. mdpi.com A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides a complete picture of the molecular framework.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and confirming the molecular structure. nih.govsdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. For the target molecule, COSY would show correlations between the protons of the two methylene (B1212753) groups within the imidazolidinone ring (H-4 and H-5) and between the N-CH₂ protons (H-1') and the adjacent NH proton (if not rapidly exchanging). mdpi.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom (¹JCH). It is used to assign the carbon signals based on the more easily interpreted proton spectrum. science.govyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH). This is critical for connecting the different fragments of the molecule. Key HMBC correlations would include the link from the N-CH₂ protons (H-1') to the imidazolidinone carbonyl carbon (C-2) and the quaternary carbon of the side chain (C-2'), confirming the attachment of the side chain to the ring nitrogen. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are connected through bonds. It can provide insights into the preferred conformation of the flexible hydroxypropyl side chain relative to the imidazolidinone ring.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations
| Position | Predicted ¹H Shift (δ, ppm) | Predicted ¹³C Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |
|---|---|---|---|
| 2 (C=O) | - | ~163-165 | - |
| 4 (-CH₂-) | ~3.3-3.5 | ~40-42 | H-5 → C-4, C-2 |
| 5 (-CH₂-) | ~3.3-3.5 | ~40-42 | H-4 → C-5, C-2 |
| 1' (-N-CH₂-) | ~3.2-3.4 | ~55-58 | H-1' → C-2, C-2', C-5 |
| 2' (-C(OH)-) | - | ~70-72 | - |
| 3' (-CH₃) | ~1.1-1.3 | ~28-30 | H-3' → C-2', C-1' |
| N-H | ~5.5-6.5 | - | NH → C-2, C-4 |
| O-H | Variable | - | OH → C-2', C-3' |
Solid-State NMR for Polymorphic Forms and Crystal Structures
Solid-State NMR (SS-NMR) is an indispensable tool for characterizing the compound in its solid form, providing information that is inaccessible from solution-state NMR. nih.govresearchgate.net It is particularly valuable for studying polymorphism, where a compound can exist in different crystal forms with distinct physical properties. researchgate.net
Using techniques like ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS), SS-NMR can detect subtle differences in the chemical environment of atoms in different polymorphs. These differences arise from variations in molecular conformation and intermolecular interactions (e.g., hydrogen bonding) within the crystal lattice. mdpi.com The resulting spectra can show changes in chemical shifts, peak multiplicities, and relaxation times, allowing for the identification and quantification of different polymorphic forms. researchgate.net For this compound, SS-NMR could reveal if different crystal packing arrangements alter the conformation of the side chain or the hydrogen-bonding network involving the N-H and O-H groups.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying the functional groups present in this compound. researchcommons.org The two techniques are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice-versa. encyclopedia.pub
The IR spectrum is dominated by absorptions from polar bonds, making it particularly sensitive to the key functional groups in the molecule:
O-H Stretch: A strong, broad band is expected in the range of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded tertiary alcohol. core.ac.uk
N-H Stretch: A medium-intensity band is anticipated around 3200-3400 cm⁻¹, corresponding to the N-H group of the cyclic urea (B33335).
C-H Stretches: Aliphatic C-H stretching vibrations will appear just below 3000 cm⁻¹.
C=O Stretch: A very strong and sharp absorption, characteristic of the urea carbonyl group (amide I band), is expected around 1680-1700 cm⁻¹. mdpi.com Its precise position is sensitive to hydrogen bonding.
Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, providing useful information about the carbon backbone and C-C bonds. researchgate.netscirp.org Differences in the vibrational spectra between samples can indicate the presence of different polymorphs, as crystal packing affects the vibrational modes of the molecules. americanpharmaceuticalreview.com
Table 3: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|
| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |
| N-H stretch (amide) | 3200 - 3400 | Medium |
| C-H stretch (aliphatic) | 2850 - 2980 | Medium-Strong |
| C=O stretch (urea) | 1680 - 1700 | Very Strong |
| N-H bend | 1550 - 1640 | Medium |
| C-O stretch (alcohol) | 1050 - 1150 | Strong |
X-ray Crystallography for Single Crystal Structure Determination and Conformational Studies
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate a precise model of the molecule, including bond lengths, bond angles, and torsional angles. mdpi.com
For this compound, a crystal structure would provide unambiguous proof of its constitution. It would also reveal:
The precise conformation of the five-membered imidazolidinone ring (e.g., envelope or twisted).
The exact rotational conformation (rotamer) of the N-substituted hydroxypropyl side chain.
A detailed map of intermolecular interactions, particularly the hydrogen-bonding network formed by the N-H and O-H groups, which dictates the crystal packing.
While a specific structure for this compound is not publicly available, data from related imidazolidinone derivatives suggest a largely planar ring structure with specific packing motifs driven by N-H···O=C hydrogen bonds. mdpi.comnih.gov
Table 4: Hypothetical Crystallographic Data
| Parameter | Example Value |
|---|---|
| Chemical Formula | C₇H₁₄N₂O₂ |
| Formula Weight | 158.20 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° |
| Volume | 847 ų |
| Z (Molecules per unit cell) | 4 |
Design and Synthesis of Derivatives and Analogues of 1 2 Hydroxy 2 Methylpropyl Imidazolidin 2 One
Modification of the Hydroxy-methylpropyl Side Chain
The 2-hydroxy-2-methylpropyl side chain offers a primary site for structural modification. The tertiary alcohol is a key functional group, presenting distinct reactivity for derivatization.
Alkylation and Acylation Reactions
Alkylation: The conversion of the tertiary hydroxyl group into an ether linkage (alkylation) can be challenging due to steric hindrance and the poor leaving group nature of the hydroxide ion. Direct alkylation is generally not feasible. A common strategy involves a two-step process: first, converting the alcohol into a better leaving group, such as an alkyl halide, followed by nucleophilic substitution. For instance, tertiary alcohols can react with hydrohalic acids like HCl or HBr via an SN1 mechanism to form the corresponding alkyl halide britannica.comlibretexts.orgmasterorganicchemistry.com. The resulting tertiary alkyl halide can then react with an alkoxide to form the desired ether.
Alternatively, modern methods have emerged for the direct dehydroxylative alkylation of tertiary alcohols. These reactions often proceed via radical intermediates, bypassing the need for pre-activation of the hydroxyl group. For example, titanium-catalyzed reactions can generate tertiary carbon radicals from alcohols, which can then couple with various electrophiles acs.orgresearchgate.net. This allows for the formation of a new C-C bond at the position of the original hydroxyl group.
Acylation: The esterification (acylation) of the tertiary hydroxyl group is a more direct transformation. Acyl chlorides are highly reactive acylating agents that can react with alcohols to form esters in a nucleophilic addition-elimination reaction savemyexams.comlibretexts.orgchemguide.co.uk. To neutralize the HCl byproduct, a weak, non-nucleophilic base such as pyridine is typically added youtube.com. Due to the steric bulk of the tertiary alcohol in 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one, the reaction may require a catalyst, such as 4-dimethylaminopyridine (DMAP), and potentially elevated temperatures to proceed at a reasonable rate youtube.com.
| Reaction Type | Reagent(s) | Typical Conditions | Product | Notes |
|---|---|---|---|---|
| Acylation | Acyl Chloride (R-COCl), Pyridine | Anhydrous solvent (e.g., DCM, THF), 0 °C to RT | Ester | Pyridine acts as a base to neutralize HCl byproduct. youtube.com |
| Acylation (Hindered Alcohol) | Acyl Chloride, Pyridine, DMAP (cat.) | Anhydrous solvent, RT to reflux | Ester | DMAP is an effective catalyst for sterically hindered alcohols. youtube.com |
| Conversion to Alkyl Halide | Concentrated HX (HCl, HBr) | Aqueous or neat, RT | Alkyl Halide | Proceeds via an SN1 mechanism for tertiary alcohols. libretexts.orgmasterorganicchemistry.com |
Functionalization of the Imidazolidinone Ring System
The imidazolidinone ring provides multiple sites for derivatization, including the nitrogen atom at the 3-position and the carbon atoms of the heterocyclic core.
N-Alkylation and Acylation of Ring Nitrogens
The imidazolidinone ring of the title compound possesses a secondary amide-like nitrogen (N3) that is available for substitution. This nitrogen atom can be deprotonated with a suitable base to form an anion, which can then act as a nucleophile.
N-Alkylation: N-alkylation can be achieved by treating the compound with a strong base (e.g., sodium hydride) followed by an alkylating agent (e.g., an alkyl halide). This reaction introduces an alkyl group at the N3 position, yielding a 1,3-disubstituted imidazolidin-2-one.
N-Acylation: N-acylation at the N3 position can be accomplished using acylating agents such as acyl chlorides or anhydrides, often in the presence of a base. Studies on the analogous imidazolidine-2-thione scaffold show that both mono- and di-acylation can occur, depending on the reactivity of the acylating agent and the reaction conditions nih.govnih.gov. For this compound, acylation would be expected to occur preferentially at the N3 position, potentially competing with acylation at the side-chain hydroxyl group. Selective protection of the hydroxyl group may be necessary to achieve exclusive N-acylation.
Substituent Introduction at Carbonyl and Methylene (B1212753) Positions
Carbonyl Position (C2): The carbonyl group of the imidazolidinone ring can undergo several transformations. It can be reduced to a methylene group (CH₂) using strong reducing agents like lithium aluminum hydride, which would convert the imidazolidin-2-one into an imidazolidine. Another common modification is the conversion of the carbonyl to a thiocarbonyl (C=S) using reagents like Lawesson's reagent, yielding the corresponding imidazolidine-2-thione derivative.
Methylene Positions (C4 and C5): Direct substitution of hydrogen atoms at the C4 and C5 methylene positions of the pre-formed imidazolidinone ring is generally not a viable synthetic strategy. Instead, the introduction of substituents at these positions is typically achieved by constructing the ring from appropriately functionalized starting materials. Common methods include:
Cyclization of substituted 1,2-diamines: Starting with a 1,2-diamine that already bears the desired substituents, followed by reaction with a carbonylating agent like phosgene, carbonyldiimidazole (CDI), or carbon dioxide, will produce a C4/C5-substituted imidazolidin-2-one mdpi.commdpi.com.
Intramolecular cyclization of ureas: Synthesizing a linear urea (B33335) precursor with pendant functional groups allows for intramolecular cyclization to form the substituted ring. For example, acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles can yield 4-substituted imidazolidin-2-ones nih.gov.
Palladium-catalyzed carboamination: N-allylureas can react with aryl or alkenyl bromides in the presence of a palladium catalyst to form 4,5-disubstituted imidazolidin-2-ones nih.gov.
| Position | Synthetic Strategy | Example Precursors | Resulting Derivative | Reference |
|---|---|---|---|---|
| C4/C5 | Carbonylation of a substituted diamine | Substituted 1,2-diaminoethane + CDI | 4- and/or 5-substituted imidazolidin-2-one | mdpi.com |
| C4 | Cyclization of a functionalized urea | N-(2,2-diethoxyethyl)urea + C-nucleophile | 4-substituted imidazolidin-2-one | nih.gov |
| C4/C5 | Pd-catalyzed alkene carboamination | N-allylurea + Aryl bromide | 4,5-disubstituted imidazolidin-2-one | nih.gov |
| C2 | Thionation of the carbonyl group | Imidazolidin-2-one + Lawesson's reagent | Imidazolidine-2-thione | General Reaction |
Heterocyclic Ring Expansion and Contraction Studies
Modifying the core heterocyclic structure through ring expansion or contraction provides access to a wider range of analogues.
Ring Expansion: The five-membered imidazolidinone ring can be expanded to a six-membered tetrahydropyrimidin-2-one. One synthetic route that allows access to either ring system is a modification of the Hofmann rearrangement. Protected asparagine, upon rearrangement, yields an imidazolidin-2-one-4-carboxylate, while the homologous protected glutamine yields a tetrahydropyrimidin-2-one-5-carboxylate researchgate.net. This suggests that synthetic strategies for analogues of this compound could be adapted to produce the corresponding six-membered ring analogues by choosing the appropriate starting materials.
Ring Contraction (Synthesis from Aziridines): While ring contraction of a pre-formed imidazolidinone is uncommon, the synthesis of the imidazolidinone ring itself from a smaller, three-membered ring is a powerful and well-established method. The Lewis acid-catalyzed cycloaddition of aziridines with isocyanates is a regio- and stereospecific ring expansion that yields functionalized imidazolidin-2-ones bioorg.org. This reaction proceeds via nucleophilic attack of the aziridine nitrogen on the isocyanate, followed by intramolecular ring opening of the activated aziridinium ion bioorg.org. This synthetic approach is valuable for creating diverse analogues, as various substituted aziridines and isocyanates can be employed mdpi.comacs.orgnih.govorganic-chemistry.org.
| Catalyst (Lewis Acid) | Solvent | Yield (%) |
|---|---|---|
| MgI₂ | CH₂Cl₂ | 89 |
| Sc(OTf)₃ | CH₂Cl₂ | 85 |
| Cu(OTf)₂ | CH₂Cl₂ | 82 |
| Zn(OTf)₂ | CH₂Cl₂ | 78 |
Scaffold Hopping and Bioisosteric Replacement Strategies in the Design of this compound Analogues
The strategic modification of lead compounds is a cornerstone of modern medicinal chemistry, aimed at optimizing pharmacological profiles, enhancing potency, and securing intellectual property. For the chemical entity this compound, a compound with a cyclic urea core, both scaffold hopping and bioisosteric replacement represent key strategies for the design and synthesis of novel derivatives and analogues. These approaches allow for the systematic exploration of chemical space around the parent molecule, leading to new compounds with potentially improved therapeutic properties.
Scaffold hopping involves the replacement of a central core structure of a molecule with a chemically different scaffold while retaining the original biological activity. This strategy is particularly useful for discovering novel chemotypes with improved properties, such as enhanced metabolic stability, better solubility, or a different side effect profile. In the context of this compound, the imidazolidin-2-one ring serves as the primary scaffold.
One notable application of scaffold hopping in a related area is the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. nih.govnih.govmdpi.com While not directly involving this compound, the principles applied to other cyclic urea derivatives can be extrapolated. For instance, researchers have successfully "hopped" from one heterocyclic core to another to improve the antiviral activity and resistance profile of NNRTIs. nih.govresearchgate.net An example is the evolution from dihydro-alkoxy-benzyl-oxopyrimidines (DABOs) to diarylpyrimidines (DAPYs), where the core scaffold was altered to enhance interactions with the NNRTI binding pocket of the reverse transcriptase enzyme. nih.govmdpi.com
Bioisosteric replacement, a more subtle approach, involves the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, leading to a molecule that retains similar biological activity. This strategy is often employed to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. For this compound, several functional groups are amenable to bioisosteric replacement.
The tertiary alcohol moiety, -(C(CH₃)₂OH), is a critical pharmacophoric feature. Bioisosteric replacements for this group could include a secondary alcohol, a tertiary amine, or a cyclopropyl group, which can mimic the spatial arrangement and electronic properties of the original hydroxyl group. The gem-dimethyl group can also be replaced with a cyclopropyl or other small cyclic structures to alter lipophilicity and metabolic stability.
The imidazolidin-2-one core itself can undergo bioisosteric modifications. For example, the carbonyl oxygen can be replaced with a sulfur atom to yield an imidazolidine-2-thione derivative. Such modifications have been explored in the broader context of imidazolidinone chemistry for various therapeutic targets. scialert.netucl.ac.be Additionally, the nitrogen atoms within the ring can be part of larger heterocyclic systems, representing a bridge between bioisosteric replacement and scaffold hopping.
The following interactive table provides hypothetical examples of derivatives that could be synthesized using these strategies, based on common bioisosteric replacements and scaffold hops seen in medicinal chemistry.
| Parent Compound | Modification Strategy | Proposed Analogue | Rationale for Modification |
| This compound | Bioisosteric Replacement | 1-(2-Amino-2-methylpropyl)imidazolidin-2-one | The hydroxyl group is replaced by an amino group to explore changes in hydrogen bonding capacity and basicity. |
| This compound | Bioisosteric Replacement | 1-(1-Hydroxycyclopropylmethyl)imidazolidin-2-one | The gem-dimethyl group is replaced by a cyclopropyl ring to increase metabolic stability and alter lipophilicity. |
| This compound | Bioisosteric Replacement | 1-(2-Hydroxy-2-methylpropyl)imidazolidine-2-thione | The carbonyl oxygen is replaced by sulfur to modulate electronic properties and potential target interactions. |
| This compound | Scaffold Hopping | 3-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one | The imidazolidin-2-one core is replaced by an oxazolidin-2-one scaffold to alter the heterocyclic core and explore new interactions. |
| This compound | Scaffold Hopping | 1-(2-Hydroxy-2-methylpropyl)pyrrolidin-2-one | Replacement of the cyclic urea with a lactam to investigate the importance of the second nitrogen atom for biological activity. |
Detailed research findings on the direct application of these strategies to this compound are not extensively available in the public domain. However, the principles of medicinal chemistry strongly support the exploration of such derivatives to identify novel compounds with superior therapeutic potential. The synthesis of these analogues would typically follow established routes for the formation of substituted imidazolidin-2-ones and other heterocyclic systems. nih.gov
Exploration of Advanced Applications and Functional Roles Non Clinical Focus
Role as Ligands in Organometallic Chemistry and Catalysis
The presence of multiple heteroatoms (nitrogen and oxygen) makes 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one a compelling candidate for use as a ligand in organometallic chemistry. mdpi.com Ligands are crucial components of metal complexes, dictating the catalyst's stability, activity, and selectivity by modulating the steric and electronic environment of the metal center. escholarship.orgumsl.edu The imidazolidinone ring and the hydroxyl group can act as coordination sites, allowing the molecule to function as a bidentate or hemilabile ligand, which can be advantageous in various catalytic cycles.
Asymmetric synthesis is a critical field focused on producing specific enantiomers of chiral molecules. williams.edu A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Substituted imidazolidin-2-ones are recognized as a useful class of chiral auxiliaries. mdpi.com
If synthesized from an enantiomerically pure precursor, this compound could serve as an effective chiral auxiliary. The stereogenic center, combined with the steric bulk of the hydroxypropyl group, can effectively shield one face of a reactive intermediate, such as an enolate, directing the approach of an electrophile to the opposite face. This controlled approach ensures the formation of one stereoisomer over another, a fundamental goal in the synthesis of complex organic molecules. blogspot.com
| Structural Feature | Function in Asymmetric Synthesis | Rationale |
|---|---|---|
| Chiral Center | Induces stereoselectivity | The inherent chirality of the auxiliary is transferred to the product during the reaction. |
| Bulky Side Group (Hydroxypropyl) | Provides steric hindrance to direct reagent approach | The large group blocks one face of the molecule, forcing reactants to attack from the less hindered side. wikipedia.org |
| Imidazolidinone Ring | Forms rigid intermediates (e.g., metal chelates) | The ring structure can chelate to metal ions, creating a conformationally restricted transition state that enhances stereocontrol. |
| Cleavable Bond | Allows for removal after the reaction | The amide bond connecting the auxiliary to the substrate can be selectively cleaved to release the chiral product and recover the auxiliary. williams.edu |
The rational design of ligands is paramount for developing efficient and selective transition-metal catalysts used in critical industrial processes like cross-coupling reactions. researchgate.netmdpi.com The performance of a catalyst is highly dependent on the steric and electronic properties of its ligands. This compound offers a versatile scaffold for ligand design due to its multiple points of potential modification.
The electronic properties can be tuned by introducing electron-donating or electron-withdrawing groups on the imidazolidinone ring, which in turn influences the electron density at the coordinated metal center. umsl.edu Steric properties can be systematically adjusted by altering the size of the substituents. The hydroxyl group itself can be functionalized to introduce additional coordinating groups or to attach the ligand to a solid support. This modularity allows for the creation of a library of related ligands, enabling the optimization of a catalyst for a specific transformation.
| Modification Site | Potential Modification | Effect on Catalytic Performance |
|---|---|---|
| Imidazolidinone Ring Nitrogens | Substitution with alkyl or aryl groups | Alters steric bulk and electronic properties (e.g., electron-donating ability). |
| Propyl Chain | Varying chain length or adding substituents | Modifies the distance and angle of the hydroxyl coordination, affecting chelate ring size and stability. |
| Hydroxyl Group | Conversion to an ether or ester | Changes the coordinating ability of the side arm and can introduce new functionalities. |
| Overall Structure | Attachment to a polymer backbone | Facilitates catalyst recovery and reuse, a key principle of green chemistry. researchgate.net |
Potential in Material Science Applications
The functional groups present in this compound also make it a valuable building block for the synthesis of novel materials with tailored properties.
The primary alcohol in the molecule is a reactive site that can participate in various polymerization reactions. It can serve as an initiator for ring-opening polymerizations or act as a co-monomer in step-growth polymerizations to form polyesters, polyurethanes, or polyethers.
Incorporating this molecule into a polymer backbone would introduce the polar imidazolidinone ring as a pendant group. This functionality can significantly influence the final properties of the material, such as enhancing its thermal stability, altering its solubility in different solvents, and improving its adhesion to various surfaces. The presence of the polar urea (B33335) moiety can also increase the polymer's affinity for water, making it a candidate for hydrogel synthesis.
| Polymer Type | Reaction Type | Role of the Compound | Resulting Polymer Property |
|---|---|---|---|
| Polyester | Condensation with a dicarboxylic acid | Diol co-monomer | Increased polarity and potential for hydrogen bonding. |
| Polyurethane | Addition with a diisocyanate | Chain extender/diol component | Modified thermal and mechanical properties. |
| Polyether | Ring-opening polymerization | Initiator (after deprotonation) | Polymer with a functional end-group. |
| Polyacrylate | Esterification then radical polymerization | Functional monomer (after modification) | Pendant imidazolidinone groups for specific interactions. |
Beyond polymers, the distinct structural features of this compound suggest its utility in other advanced materials.
Supramolecular Assemblies: The molecule contains both hydrogen bond donors (N-H from the ring, O-H from the alcohol) and acceptors (C=O from the urea, O-H from the alcohol). This makes it an excellent candidate for building supramolecular structures held together by predictable hydrogen bonding networks, which are of interest in crystal engineering and the development of self-healing materials.
Battery Electrolytes: The high polarity of the imidazolidinone ring could make it an effective solvent component for lithium salts in non-aqueous battery electrolytes. Its ability to solvate cations, combined with a potentially low viscosity and high thermal stability, could contribute to the development of safer and more efficient energy storage devices.
Application in Analytical Chemistry Methodologies
In analytical chemistry, reagents capable of selectively binding to specific analytes are highly valuable for separation and detection. The nitrogen and oxygen atoms in this compound provide excellent coordination sites for a variety of metal ions.
This chelating ability can be harnessed by immobilizing the molecule onto a solid support, such as silica (B1680970) gel or a polymer resin. osti.gov The resulting material can be used in solid-phase extraction (SPE) columns to selectively capture and pre-concentrate trace metal ions from complex matrices like environmental water samples. After extraction, the metals can be eluted and quantified using techniques such as atomic absorption spectroscopy (AAS) or inductively coupled plasma-mass spectrometry (ICP-MS). This pre-concentration step significantly improves the detection limits and accuracy of the analytical method.
| Application | Principle | Target Analytes | Potential Detection Method |
|---|---|---|---|
| Solid-Phase Extraction (SPE) | Chelation of metal ions on a solid support | Transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) | AAS, ICP-MS, UV-Vis Spectroscopy |
| Ion-Selective Electrodes | Incorporation into a membrane as an ionophore | Heavy metal ions (e.g., Pb²⁺, Cd²⁺) | Potentiometry |
| Chromatography | As a stationary phase in affinity chromatography | Metal-containing proteins or complexes | HPLC with UV or MS detection |
Derivatization Agent for Analytical Detection
Derivatization is a chemical modification process used in analytical chemistry to alter a compound to improve its detection and separation properties. mdpi.compsu.edu This often involves reacting the analyte with a derivatizing agent to increase its volatility for gas chromatography (GC) or enhance its detectability for techniques like high-performance liquid chromatography (HPLC) or mass spectrometry (MS). nih.govscbt.com
Currently, there is no specific evidence in the peer-reviewed literature to suggest that this compound is actively used as a derivatization agent. The structure of the compound, featuring a hydroxyl group and a cyclic urea, does possess reactive sites that could theoretically be exploited for derivatization reactions. For instance, the hydroxyl group could potentially undergo esterification or silylation. However, its utility in this context has not been explored or documented in available studies.
Stationary Phases in Chromatography
The stationary phase is a critical component of a chromatographic system, responsible for the separation of components in a mixture. nih.gov The chemical nature of the stationary phase dictates the type of interactions that will occur with the analytes, thereby influencing the separation process. nih.govuv.es
There is no indication that this compound has been incorporated into stationary phases for chromatography. While various functional groups can be bonded to support materials like silica to create stationary phases with specific selectivities, the use of this particular imidazolidinone derivative for such purposes has not been reported. The development of novel stationary phases is an active area of research, but the focus has been on other chemical moieties. nih.gov
Biochemical Tool Development
Probes for Enzyme Activity Studies in vitro
Activity-based probes are valuable tools in chemical biology for studying enzyme function and activity directly within complex biological systems. nih.gov These probes typically consist of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection.
While substituted N-imidazolidin-2-ones have been synthesized and evaluated for biological activities such as immunosuppressive effects, there is no specific research detailing the use of this compound as a probe for in vitro enzyme activity studies. nih.gov The development of such a probe would require the incorporation of a reactive "warhead" and a reporter group, modifications that have not been described for this compound in the available literature.
Molecular Scaffolds for Ligand-Receptor Interaction Studies
Molecular scaffolds form the core structure of a molecule to which various functional groups can be attached to create a library of compounds for studying ligand-receptor interactions. nih.govsemanticscholar.org The imidazolidin-2-one scaffold itself is a recognized structure in medicinal chemistry and has been investigated for its potential in interacting with various biological targets. nih.govnih.gov
Molecular Mechanism of Biological Interactions Strictly Non Clinical, in Vitro and Theoretical
Investigation of Molecular Binding and Recognition Mechanisms
There is currently no published research detailing the molecular binding and recognition mechanisms of 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one.
No in vitro enzyme inhibition studies for this compound have been reported in the scientific literature. Consequently, there is no data available on its potential to act as an enzyme inhibitor, nor any kinetic analysis to determine the nature of such inhibition (e.g., reversible, irreversible, competitive).
A receptor binding profile for this compound is not available in the public domain. There are no reported studies measuring its binding affinity (such as the dissociation constant, K_d) to any specific biological receptors.
Cell-Free System and in vitro Assays for Target Engagement
No studies utilizing cell-free systems or other in vitro assays to investigate the target engagement of this compound have been published. Such assays are crucial for identifying the direct molecular targets of a compound and confirming physical interaction. The absence of this data means its molecular targets are currently unknown.
Computational Docking and Molecular Dynamics Simulations of Compound-Biomolecule Complexes
A search of the scientific literature did not yield any computational studies, such as molecular docking or molecular dynamics simulations, involving this compound. These theoretical approaches are often used to predict and analyze the binding of a small molecule to a protein target, but have not been applied to this compound in any published research.
Structure-Activity Relationship Studies at a Molecular Level for Biological Targets
Due to the lack of identified biological targets and activity data for this compound, no structure-activity relationship (SAR) studies at a molecular level have been conducted. SAR studies are essential for understanding how the chemical structure of a molecule relates to its biological activity and for the rational design of more potent or selective analogs.
Future Directions and Emerging Research Avenues
Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry and materials science by accelerating the design-make-test-analyze cycle. chemrxiv.org For compounds like 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one, these computational tools offer the potential to rapidly predict properties and design novel derivatives with enhanced functionalities. springernature.comnih.gov
Table 1: Application of AI/ML Models in Compound Design
| AI/ML Model Type | Application in Compound Design | Potential for this compound |
|---|---|---|
| Recurrent Neural Networks (RNNs) | Generation of novel chemical structures by learning from SMILES strings. nih.gov | Designing new imidazolidin-2-one derivatives with unique side chains. |
| Generative Adversarial Networks (GANs) | Creation of molecules with specific desired property profiles. | Optimizing the compound for a particular biological target or material property. |
| Deep Neural Networks (DNNs) | Prediction of properties (e.g., ADMET, solubility, activity). nih.gov | Forecasting the bioactivity and safety profile of novel analogues. |
| Graph Convolutional Networks (GCNs) | Learning from molecular graph structures to predict properties and interactions. | Understanding structure-activity relationships within the imidazolidin-2-one class. |
Development of Novel Synthetic Methodologies Based on Sustainable Chemistry
The principles of green and sustainable chemistry are increasingly guiding the development of new synthetic routes in the chemical and pharmaceutical industries. unibo.it Future research on this compound and related compounds will focus on creating more environmentally benign and efficient synthetic protocols.
Key areas of development include:
One-Pot and Pseudo-Multicomponent Reactions (MCRs): These strategies improve efficiency by combining multiple reaction steps into a single operation, which reduces solvent waste, purification steps, and energy consumption. mdpi.com The synthesis of the imidazolidin-2-one core can be streamlined using pseudo-MCRs, which offer significant advantages in terms of time and resource efficiency. mdpi.com
Catalytic Routes: The use of catalysts, particularly heterogeneous catalysts, can enhance reaction rates and selectivity while minimizing waste. mdpi.com For instance, γ-Al₂O₃ has been reported as a catalyst for forming substituted imidazolidin-2-ones. mdpi.comresearchgate.net Research into novel, recyclable catalysts for the synthesis of this class of compounds is an active area.
Greener Solvents and Reagents: A major focus of sustainable chemistry is the replacement of hazardous solvents and reagents with safer alternatives. unibo.it Methodologies that utilize water, supercritical fluids (like scCO₂), or bio-based solvents are being explored for the synthesis of heterocyclic compounds. mdpi.comresearchgate.net Similarly, replacing toxic carbonylating agents with greener alternatives like CO₂ or urea (B33335) derivatives is a key goal. mdpi.com
Mechanochemistry: Solvent-free or low-solvent synthesis using mechanical force (ball milling) is a promising green chemistry approach. rsc.org This technique can reduce waste and sometimes lead to the formation of products that are difficult to obtain through traditional solution-phase chemistry. rsc.org
Table 2: Principles of Sustainable Chemistry in Synthesis
| Principle | Application to Imidazolidin-2-one Synthesis |
|---|---|
| Atom Economy | Designing syntheses where the maximum number of atoms from reactants are incorporated into the final product. |
| Use of Safer Solvents | Replacing traditional volatile organic compounds with water, ionic liquids, or performing solvent-free reactions. unibo.it |
| Catalysis | Employing catalytic reagents over stoichiometric ones to minimize waste and improve efficiency. mdpi.com |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure, potentially through mechanochemistry or photochemistry. rsc.org |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources rather than petrochemicals. |
Exploration of New Application Domains in Emerging Technologies
While the imidazolidin-2-one scaffold is known for its presence in pharmaceuticals, future research will likely explore the application of derivatives like this compound in emerging technological fields. nih.gov The compound's structure, with its hydrogen bond donors and acceptors, and potential for further functionalization, makes it an interesting candidate for materials science and nanotechnology.
Potential new application domains include:
Organic Electronics: Functionalized heterocyclic compounds are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors. Modifying the structure of this compound could tune its electronic properties for such applications.
Smart Materials: The compound could serve as a building block for supramolecular gels or polymers that respond to external stimuli such as pH, temperature, or light. The hydroxyl and urea-like functional groups are well-suited for forming extensive hydrogen-bonded networks, a key feature in many smart materials.
Chiral Auxiliaries: Imidazolidin-2-one derivatives have been used as chiral auxiliaries in asymmetric synthesis. mdpi.com The specific stereochemistry of this compound, if resolved into its enantiomers, could be explored for applications in stereoselective catalysis. researchgate.net
Advanced Mechanistic Studies using Ultrafast Spectroscopy or Single-Molecule Techniques
Understanding the fundamental behavior of molecules at the shortest timescales and at the single-molecule level can provide profound insights into their function. Advanced spectroscopic techniques can be applied to study the reaction dynamics, conformational changes, and interactions of this compound.
Ultrafast Spectroscopy: Techniques like femtosecond pump-probe spectroscopy can be used to observe molecular motions and chemical reactions on the timescale of atomic vibrations (femtoseconds to picoseconds). rsc.org For this compound, this could reveal the dynamics of intramolecular hydrogen bonding, proton transfer events, or conformational changes upon electronic excitation. rsc.org
Single-Molecule Techniques: Methods such as single-molecule fluorescence resonance energy transfer (smFRET) allow for the observation of individual molecules, revealing heterogeneity and dynamics that are often hidden in ensemble measurements. nih.govwhiterose.ac.uk By labeling the compound with fluorescent dyes, it might be possible to study its binding kinetics with a biological target or its self-assembly into larger structures in real-time. nih.govmdpi.com
Interdisciplinary Research with Other Scientific Fields
The future of chemical research lies in interdisciplinary collaboration. The study of this compound can benefit significantly from expertise in fields beyond traditional organic chemistry.
Biology and Pharmacology: Collaboration with biologists is essential to explore the potential therapeutic applications of this compound. Investigating its interaction with proteins, nucleic acids, and cellular pathways could uncover new uses, for example, as an antimicrobial or immunosuppressive agent, areas where other imidazolidin-2-one derivatives have shown promise. nih.govnih.gov
Materials Science and Engineering: Partnering with material scientists could lead to the incorporation of this molecule into novel polymers, hydrogels, or surface coatings. Its specific functional groups could impart desirable properties such as biocompatibility, self-healing, or specific recognition capabilities.
Computational Chemistry: Quantum chemistry calculations can complement experimental studies by providing a deeper understanding of the molecule's electronic structure, reactivity, and the mechanism of its formation. nih.gov These theoretical studies can help rationalize experimental observations and guide the design of new experiments.
Q & A
Q. What are the recommended synthetic routes for 1-(2-Hydroxy-2-methylpropyl)imidazolidin-2-one, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting imidazolidin-2-one with 2-hydroxy-2-methylpropyl halides under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours . Optimization includes adjusting solvent polarity, catalyst load (e.g., phase-transfer catalysts), and temperature to improve yield. Monitor reaction progress via TLC or HPLC.
Q. How can spectroscopic techniques (NMR, IR) and X-ray crystallography be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the imidazolidinone carbonyl (δ ~170 ppm in ¹³C NMR) and hydroxypropyl protons (δ ~1.2–1.4 ppm for methyl groups) .
- IR : Confirm the presence of carbonyl (C=O stretch at ~1680–1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200–3600 cm⁻¹) groups .
- X-ray crystallography : Resolve steric interactions and confirm the E-configuration of the imidazolidinone ring, as observed in structurally analogous compounds .
Q. What are the critical physicochemical properties (e.g., solubility, stability) of this compound, and how are they experimentally determined?
- Methodological Answer :
- Solubility : Test in water, DMSO, and ethanol using gravimetric or UV-Vis methods. The hydroxypropyl group may enhance aqueous solubility compared to non-polar analogs .
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to detect degradation products. Protect from light and moisture during storage .
Advanced Research Questions
Q. How can researchers resolve contradictions in catalytic activity data when using this compound as a ligand or intermediate in organocatalysis?
- Methodological Answer : Discrepancies may arise from stereoelectronic effects or solvent interactions. Perform comparative studies using:
- Kinetic profiling : Compare reaction rates under varied conditions (e.g., polar vs. non-polar solvents).
- DFT calculations : Model transition states to identify steric hindrance from the hydroxypropyl group .
- Spectroscopic monitoring : Use in-situ IR or NMR to track intermediate formation .
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., SARS-CoV-2 Mpro)?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites, focusing on hydrogen bonding between the hydroxypropyl group and catalytic residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories in explicit solvent.
- QSAR models : Corrogate substituent effects (e.g., methyl vs. ethyl groups) on inhibitory activity using datasets from analogs .
Q. How can researchers design experiments to explore the herbicidal or antiviral potential of this compound?
- Methodological Answer :
- Bioassays : Test against plant pathogens (e.g., Arabidopsis) or viral proteases (e.g., SARS-CoV-2 Mpro) using enzymatic inhibition assays (IC₅₀ determination) .
- Structure-activity relationships (SAR) : Synthesize derivatives (e.g., halogenated or alkylated variants) and compare bioactivity .
- Mode-of-action studies : Use fluorescence quenching or SPR to study target binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
